![molecular formula C11H8FN5S B1449485 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 501370-43-0](/img/structure/B1449485.png)
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Vue d'ensemble
Description
The compound “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” is a heterocyclic molecule, which is composed of two active compounds, triazole and pyrimidine . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD), which has been extensively studied for its potential biological activities .
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has shown the synthesis of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives through nucleophilic substitution, leading to the formation of new tricyclic compounds. These compounds have been characterized using various techniques (Biagi et al., 2002).
- Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, highlighting its antibacterial activity against various microbial strains (Lahmidi et al., 2019).
Pharmacological Applications
- A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities, demonstrating significant pharmacological potential (Zhang et al., 2016).
- Novel substituted [1,2,3]triazolo[4,5-d]pyrimidine-7-one derivatives exhibited promising anticancer activities against human lung, colon, and breast cancer cell lines in cytotoxicity and in vitro anticancer activity evaluations (Mohamed et al., 2021).
Materials Science Applications
- The molecular self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties has been reported, marking a first in the field (Liu et al., 2008).
Theoretical Studies
- Density Functional Theory (DFT) studies on [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives revealed insights into regioselectivity and molecular structure, aiding in the structural elucidation of novel heterocyclic systems (Mozafari et al., 2016).
Orientations Futures
The future directions for the study of “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” could involve further exploration of its potential biological activities, particularly its anti-proliferation effects . Additionally, more research could be conducted to understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mécanisme D'action
Target of action
The compound belongs to the class of triazolo-pyrimidines. Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The specific targets of this compound would depend on its exact structure and functional groups.
Analyse Biochimique
Biochemical Properties
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression . The compound’s interaction with LSD1 results in the modulation of histone methylation, thereby affecting gene transcription. Additionally, it has shown potential in binding to epidermal growth factor receptor (EGFR), influencing cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and suppressing EGFR expression . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of LSD1, inhibiting its demethylase activity and leading to changes in histone methylation patterns . This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes. Additionally, the compound’s interaction with EGFR disrupts downstream signaling pathways, contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability, with gradual degradation observed under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of LSD1 and persistent changes in gene expression . In vitro studies have demonstrated its ability to maintain its biological activity over extended periods, while in vivo studies have highlighted its potential for long-term therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown efficacy in inhibiting tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to interact with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression . The compound’s targeting signals and post-translational modifications, such as phosphorylation, direct it to specific compartments or organelles, enhancing its biological activity . This subcellular localization is essential for its role in regulating cellular processes and exerting its therapeutic effects .
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5S/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBPQYEDYKIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=S)N=CN3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)
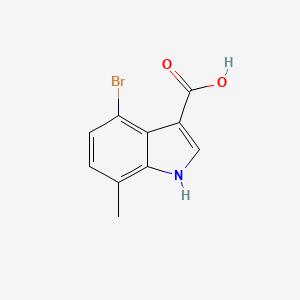

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)


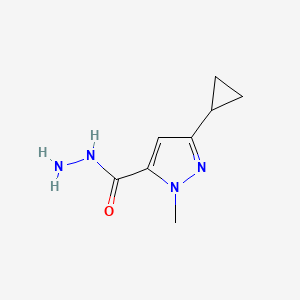
![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)
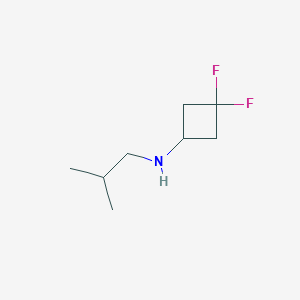
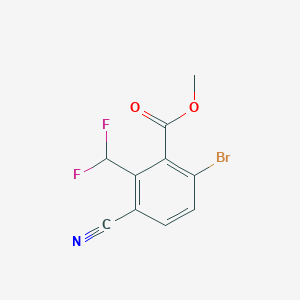
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
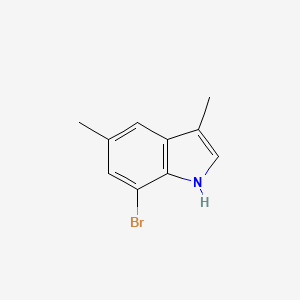
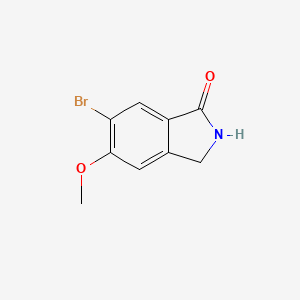
![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)